molecular formula C23H23NO5 B11388822 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11388822
M. Wt: 393.4 g/mol
InChI Key: ZFOFVUHJPYYLNP-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a fused furochromene ring system. Its systematic name is quite a mouthful, but let’s break it down:
    • The core structure consists of a furochromene ring, which contains a furan ring fused to a chromene ring.
    • The tert-butyl group (3-tert-butyl) is attached to one position on the chromene ring.
    • A methyl group (5-methyl) is also present on the chromene ring.
    • The acetamide moiety (N-(furan-2-ylmethyl)acetamide) is attached to the furochromene ring.
  • This compound may have interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the furochromene core and introduce the tert-butyl and furan-2-ylmethyl groups.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions it may undergo:
      • Oxidation: Potentially at the methyl group or other functional groups.
      • Reduction: Reduction of the keto group (7-oxo) to a hydroxyl group.
      • Substitution: Reactions at the tert-butyl or furan-2-ylmethyl positions.
    • Common reagents and conditions:
      • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
      • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • Substitution: Alkylating agents or nucleophiles.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Studying its interactions with enzymes, receptors, or cellular components.
    • Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
    • Industry: Assessing its use in materials science or as a precursor for drug development.
  • Mechanism of Action

    • The mechanism likely involves interactions with specific molecular targets (enzymes, receptors, etc.) due to its unique structure.
    • Further research is needed to elucidate the exact pathways involved.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H23NO5

    Molecular Weight

    393.4 g/mol

    IUPAC Name

    2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C23H23NO5/c1-13-15-8-17-18(23(2,3)4)12-28-19(17)10-20(15)29-22(26)16(13)9-21(25)24-11-14-6-5-7-27-14/h5-8,10,12H,9,11H2,1-4H3,(H,24,25)

    InChI Key

    ZFOFVUHJPYYLNP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=CO4

    Origin of Product

    United States

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